1-(4-Bromocyclohex-3-en-1-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromocyclohex-3-en-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO/c1-6(10)7-2-4-8(9)5-3-7/h4,7H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZYGUCXBQSIAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(=CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743092 | |
| Record name | 1-(4-Bromocyclohex-3-en-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651358-93-9 | |
| Record name | 1-(4-Bromocyclohex-3-en-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 1 4 Bromocyclohex 3 En 1 Yl Ethanone and Its Analogs
Direct Bromination Approaches for Cyclohexenone Systems
Direct bromination of cyclohexenone systems is a primary strategy for introducing a bromine atom into the carbocyclic ring. The regioselectivity and chemoselectivity of these reactions are highly dependent on the reagents and reaction conditions employed.
α-Bromination of β-Substituted Enones and Cyclic Ketones
The α-bromination of ketones is a fundamental transformation in organic synthesis, providing key intermediates for further molecular elaboration. researchgate.net For cyclic ketones, this reaction can be achieved using various brominating agents. For instance, cyclic ketones react with N-bromosuccinimide (NBS) in the presence of a catalyst like ammonium acetate to yield α-brominated ketones in good yields. researchgate.netrsc.org The reaction conditions can be tuned based on the substrate; cyclic ketones are effectively brominated in diethyl ether at room temperature, while acyclic ketones may require higher temperatures in carbon tetrachloride. researchgate.netrsc.org
The α-bromination of α,β-unsaturated ketones (enones) can be more complex due to the presence of multiple reactive sites. However, methods have been developed to achieve selective α-bromination. The reaction of enolates, enol ethers, or enol acetates with NBS is a preferred method for α-bromination due to high yields and minimal side products. wikipedia.org Acid-catalyzed α-bromination of aldehydes and ketones proceeds through an enol intermediate, which then reacts with an electrophilic halogen. libretexts.org This method can lead to a racemic mixture if the α-carbon is a stereocenter. libretexts.org
Pyridine hydrobromide perbromide has been reported as an effective reagent for the α-bromination of β-substituted enones, with cyclic enones proving to be particularly suitable substrates, often yielding products in over 80% yield. researchgate.net
Aerobic Oxidative Bromination Techniques
Aerobic oxidative bromination has emerged as a greener alternative to traditional bromination methods, utilizing oxygen from the air as the oxidant. acs.orgnih.gov This approach aims to be metal-free and avoid the use of volatile organic compounds. acs.org Research in this area has focused on developing methodologies with broader substrate scope, improved selectivity, and higher efficiency. acs.org For instance, a dicationic Palladium(II) catalyst with a 6,6'-dimethylbipyridine ligand has been shown to promote aerobic oxidative Heck coupling and dehydrogenation reactions of cyclohexenones. scispace.comnih.gov A biomimetic approach using alloxan and ascorbic acid mimics flavin-dependent halogenases to achieve aerobic oxidative halogenation. nih.gov This system uses O2 from the air to oxidize non-toxic halide salts, offering a safer and more environmentally friendly process. nih.gov
Reagent-Specific Bromination Protocols
A variety of reagents have been developed for the specific bromination of ketone and enone systems, each with its own advantages in terms of reactivity, selectivity, and handling.
Pyridine Hydrobromide Perbromide (PHBP): This solid reagent is a convenient and selective source of electrophilic bromine for the bromination of ketones. researcher.lifewikipedia.org It is soluble in solvents like acetic acid and methanol. researcher.life PHBP has been successfully used for the α-bromination of β-substituted enones, providing good yields with cyclic substrates. researchgate.net
N-Bromosuccinimide (NBS): NBS is a widely used reagent for allylic and benzylic bromination via a radical pathway. wikipedia.org It can also be used for the α-bromination of carbonyl derivatives through either a radical or an acid-catalyzed mechanism. wikipedia.org For example, treating cyclohexanone (B45756) with NBS can yield 2-bromocyclohexanone. stackexchange.com The use of NBS in aqueous solvents can lead to the formation of bromohydrins from alkenes. wikipedia.org
H₂O₂-HBr System: An aqueous solution of hydrogen peroxide and hydrobromic acid provides an effective and environmentally friendly method for the bromination of various ketones, including cyclic ketones. researchgate.netrsc.orgresearchgate.net This "on water" system often requires no catalyst or organic solvent and shows high selectivity for monobromination. researchgate.netrsc.orgresearchgate.net The reactivity and selectivity can be controlled by adjusting the concentration of the reagents. researchgate.net This system can also be used for the synthesis of 2,2-dibromo-1-arylethanones from 1-arylethanones. organic-chemistry.org
Ammonium Bromide/Oxone: The combination of ammonium bromide and Oxone® (potassium peroxysulfate) serves as an efficient and mild system for the bromination of aromatic compounds and the synthesis of α-bromoketones from secondary alcohols. rsc.orgsemanticscholar.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.net This method is often rapid, highly regioselective, and avoids the use of hazardous molecular bromine. semanticscholar.orgorganic-chemistry.orgorganic-chemistry.org
Interactive Table: Comparison of Bromination Reagents for Ketones and Enones
| Reagent | Substrate Scope | Key Features |
| Pyridine Hydrobromide Perbromide | Ketones, β-substituted enones | Solid, selective, good yields for cyclic enones. researchgate.netresearcher.life |
| N-Bromosuccinimide (NBS) | Cyclic ketones, carbonyl derivatives, alkenes | Versatile for α-bromination and allylic bromination. wikipedia.orgstackexchange.com |
| H₂O₂-HBr | Cyclic ketones, 1,3-diketones, β-ketoesters | "On water" system, catalyst-free, high selectivity for monobromination. researchgate.netrsc.orgresearchgate.net |
| Ammonium Bromide/Oxone | Aromatic compounds, secondary alcohols (to α-bromoketones) | Mild, rapid, regioselective, avoids molecular bromine. rsc.orgsemanticscholar.org |
Regioselectivity and Chemoselectivity Control in Bromination Reactions
Controlling the position and type of bromination is critical in the synthesis of complex molecules. In the bromination of unsymmetrical ketones, acid-catalyzed reactions tend to halogenate the more substituted α-carbon, while base-catalyzed reactions favor the less substituted position. wikipedia.org For α,β-unsaturated ketones, it is possible to selectively halogenate the more saturated α-position over the unsaturated side. wikipedia.org
The choice of brominating agent and reaction conditions plays a pivotal role in directing the outcome of the reaction. For example, the bromination of 2,3-diarylcyclopent-2-en-1-ones can be directed to either the 4- or 5-position of the cyclopentene ring or the aryl moieties by carefully selecting the brominating reagent and solvent. nih.gov Copper(II) bromide in methanol is effective for producing 5-bromocyclopentenones, whereas 4-bromoketones can be prepared in n-propyl acetate. nih.gov
Synthesis via Functional Group Interconversions on Cyclohexene (B86901) Scaffolds
An alternative approach to synthesizing brominated cyclohexene derivatives involves the manipulation of functional groups on a pre-existing cyclohexene ring. A common strategy is the allylic bromination of cyclohexene itself. This reaction, when carried out with N-bromosuccinimide (NBS) in the presence of a radical initiator or light, introduces a bromine atom at the allylic position to form 3-bromocyclohexene. pearson.comprepchem.comstudy.com This intermediate can then undergo further transformations to introduce the desired acetyl group at the 1-position.
The synthesis of 1,3-cyclohexadiene from cyclohexene also proceeds through a 3-bromocyclohex-1-ene intermediate, which is then treated with a strong base to induce an elimination reaction. study.com
Derivatization from Precursor Cyclohexanone Compounds
Cyclohexanone and its derivatives are readily available starting materials that can be converted to brominated cyclohexenones. One common sequence involves the α-bromination of cyclohexanone, which can be achieved with reagents like NBS. stackexchange.com The resulting 2-bromocyclohexanone can then undergo further reactions. For example, treatment with aqueous potassium hydroxide can lead to a Favorskii rearrangement, yielding potassium cyclopentanecarboxylate. stackexchange.com
The synthesis of 3-bromocyclohex-2-enone can be achieved from 1,3-cyclohexanedione by reaction with triphenylphosphine and carbon tetrabromide in an organic solvent. google.com This method provides a safe and mild alternative to using liquid bromine. google.com
Chemoenzymatic and Stereoselective Synthetic Routes for Analogues
The presence of a chiral center in 1-(4-bromocyclohex-3-en-1-yl)ethanone and its analogs necessitates stereoselective synthetic methods to obtain enantiomerically pure compounds. Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical reactions, offer powerful tools for achieving high enantiopurity.
Enzymatic Kinetic Resolution:
A common chemoenzymatic approach to obtain enantiomerically pure compounds is through the kinetic resolution of a racemic intermediate. For the synthesis of analogs of this compound, a racemic precursor alcohol, 1-(4-bromocyclohex-3-en-1-yl)ethanol, could be subjected to enzymatic kinetic resolution. Lipases are frequently used for this purpose due to their ability to selectively acylate one enantiomer of an alcohol, leaving the other unreacted. researchgate.net This process can provide both enantiomers of the alcohol with high enantiomeric excess. The resolved alcohol can then be oxidized to the corresponding ketone.
For instance, Lipase B from Candida antarctica (CALB) is a versatile and widely used enzyme for the kinetic resolution of a variety of alcohols. researchgate.net The general principle of this method is outlined in the table below.
| Step | Description | Reagents and Conditions | Product |
| 1 | Racemic alcohol synthesis | Reduction of the corresponding ketone | Racemic 1-(4-bromocyclohex-3-en-1-yl)ethanol |
| 2 | Enzymatic Kinetic Resolution | Lipase (e.g., CALB), acyl donor (e.g., vinyl acetate), organic solvent | (R)-1-(4-bromocyclohex-3-en-1-yl)ethanol and (S)-1-(4-bromocyclohex-3-en-1-yl)acetate (or vice versa) |
| 3 | Separation and Hydrolysis | Chromatographic separation followed by hydrolysis of the ester | Enantiomerically pure (R)- and (S)-alcohols |
| 4 | Oxidation | Mild oxidizing agent (e.g., PCC, DMP) | Enantiomerically pure (R)- and (S)-1-(4-bromocyclohex-3-en-1-yl)ethanone |
Dynamic kinetic resolution (DKR) is an even more powerful technique that can theoretically convert a racemate into a single enantiomer with a 100% yield. mdpi.com This is achieved by combining the enzymatic resolution with a catalyst that racemizes the unreacted enantiomer in situ. For secondary alcohols, ruthenium-based catalysts are often employed for this racemization. mdpi.com
Stereoselective Reduction:
An alternative to kinetic resolution is the stereoselective reduction of a prochiral ketone. While not strictly chemoenzymatic in all cases, the use of chiral catalysts, including enzymes like ketoreductases (KREDs), is a prominent method. These enzymes can reduce ketones to alcohols with high enantioselectivity. The development of a scalable biocatalytic kinetic resolution for a sterically hindered chiral ketone has been reported, showcasing the potential of KREDs. acs.org
| Catalyst Type | Example | Outcome |
| Ketoreductase (KRED) | Wild-type or engineered KREDs | Highly enantioselective reduction of a ketone to a specific alcohol enantiomer. |
| Chiral Metal Catalysts | Ruthenium-based catalysts with chiral ligands | Asymmetric transfer hydrogenation of ketones to produce chiral alcohols. |
Organocatalysis:
Organocatalysis provides another avenue for the enantioselective synthesis of cyclohexenone derivatives. Chiral secondary amines have been used to catalyze intramolecular aldol (B89426) reactions in a kinetic resolution protocol, affording chiral cyclohexenones with good enantioselectivity. nih.gov This approach could be adapted for the synthesis of analogs of the target compound.
Continuous Flow and Scalable Synthesis Methodologies
The translation of synthetic routes from batch to continuous flow processes offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for straightforward scalability. beilstein-journals.org For the multi-step synthesis of a functionalized molecule like this compound, a continuous flow approach could be highly beneficial.
Continuous Flow Halogenation:
The introduction of the bromine atom onto the cyclohexene ring is a key step. Continuous flow reactors are well-suited for halogenation reactions, which are often fast and exothermic. rsc.org Using a flow setup allows for precise control of reaction time and temperature, minimizing the formation of byproducts. The bromination of a cyclohexene precursor could be performed in a flow reactor, followed by in-line quenching and purification before the next reaction step.
Multi-step Continuous Synthesis:
A fully integrated continuous flow synthesis of a complex molecule like tramadol from cyclohexanone has been demonstrated, showcasing the power of this technology for multi-step processes. vapourtec.comsemanticscholar.org A similar strategy could be envisioned for this compound. A potential sequence is outlined below.
| Step | Transformation | Potential Flow Reactor Setup | Key Advantages |
| 1 | Synthesis of a cyclohexenone precursor | Packed-bed reactor with a suitable catalyst | High throughput and catalyst reusability |
| 2 | Allylic Bromination | Microreactor with precise temperature control and a source of bromine (e.g., NBS) | Enhanced safety and selectivity |
| 3 | Acetyl Group Introduction | T-mixer for rapid mixing of reagents followed by a residence time coil | Control over fast organometallic reactions |
| 4 | Work-up and Purification | In-line liquid-liquid extraction and solvent switching | Integrated and automated process |
The epoxidation of cyclohexene has also been successfully carried out in a continuous flow system, highlighting the adaptability of this technology for reactions on the cyclohexene scaffold. nih.govresearchgate.net
Scalable Synthesis Considerations:
For the large-scale synthesis of this compound or its analogs, cost-effective and robust methods are required. The synthesis of γ-halogenated ketones has been achieved through the oxidative coupling of cyclobutanols with inorganic halides, which could be a scalable entry to related structures. nih.gov Furthermore, the development of scalable biocatalytic resolutions, as demonstrated for sterically hindered ketones, is a promising avenue for producing enantiomerically pure materials on a larger scale. acs.org The choice of starting materials and reagents is crucial for scalability, with a focus on readily available and inexpensive chemicals.
Mechanistic Investigations of Reactions Involving 1 4 Bromocyclohex 3 En 1 Yl Ethanone
Reaction Pathway Elucidation for Bromination Processes
The presence of both an alkene and a ketone moiety allows for several distinct bromination pathways. The specific reaction conditions, such as the presence of light, acid/base catalysts, and the choice of solvent, determine which mechanism predominates.
The carbon-carbon double bond in the cyclohexene (B86901) ring is susceptible to electrophilic attack. In the presence of molecular bromine (Br₂), the π bond of the alkene can induce a dipole in the Br-Br bond, initiating an electrophilic addition. libretexts.orgchemguide.co.uk The mechanism proceeds through a key intermediate, a cyclic bromonium ion, which is formed as one bromine atom attaches to both carbons of the original double bond. libretexts.org This intermediate is then attacked by a bromide ion (Br⁻). libretexts.org
The attack of the bromide ion occurs from the side opposite to the bulky bromonium ion, resulting in an anti-addition product. youtube.com For a cyclohexene derivative, this leads to the formation of a trans-dihalide. youtube.com The reaction is typically carried out in the cold and in an organic solvent like tetrachloromethane. chemguide.co.uk The polarization of the bromine molecule by the approaching π bond is a critical first step in this mechanism. libretexts.orgchemguide.co.uk
Under conditions that favor the formation of radicals, such as the presence of UV light (hν) or a radical initiator, bromination can occur via a free-radical chain reaction. stackexchange.comyoutube.com Instead of adding across the double bond, this pathway typically results in substitution at the allylic position—the carbon atom adjacent to the double bond. This is because the removal of an allylic hydrogen leads to the formation of a resonance-stabilized allylic radical, which is significantly more stable than a standard alkyl radical. stackexchange.comchemtube3d.com
The mechanism involves three key stages:
Initiation: Homolytic cleavage of Br₂ by UV light or heat to form two bromine radicals (2 Br•). stackexchange.com
Propagation: A bromine radical abstracts an allylic hydrogen from the cyclohexene ring to form HBr and a resonance-stabilized allylic radical. This radical then reacts with another molecule of Br₂ to form the allylic bromide product and a new bromine radical, which continues the chain. chemtube3d.com
Termination: The reaction ceases when radicals combine with each other.
For 1-(4-bromocyclohex-3-en-1-yl)ethanone, the allylic positions are at C-2 and C-5. Radical bromination would preferentially occur at these sites.
The acetyl group provides a pathway for halogenation at the α-carbon (the carbon adjacent to the carbonyl group). In the presence of a base, the α-proton can be removed to form a nucleophilic enolate ion. masterorganicchemistry.comlibretexts.org This enolate is stabilized by resonance, with the negative charge delocalized onto the oxygen atom. masterorganicchemistry.com
The enolate can then react with an electrophile, such as Br₂. The reaction involves the nucleophilic attack of the enolate's α-carbon on a bromine molecule to form an α-bromo ketone. youtube.comchemistrysteps.com This reaction can be catalyzed by either acid or base. chemistrysteps.com Under basic conditions, the introduction of an electronegative bromine atom makes the remaining α-protons even more acidic, often leading to polyhalogenation. libretexts.orgchemistrysteps.com To achieve controlled monohalogenation, it is often preferable to form the enolate irreversibly with a strong, non-nucleophilic base before adding the bromine source. masterorganicchemistry.com For this compound, enolate formation can occur at the methyl group of the acetyl moiety or at the C-1 position of the cyclohexene ring.
| Mechanism | Reactive Site | Key Intermediate | Typical Conditions | Primary Product Type |
|---|---|---|---|---|
| Electrophilic Addition | C=C double bond | Cyclic bromonium ion | Br₂, dark, non-polar solvent | Vicinal dibromide (anti-addition) |
| Radical Substitution | Allylic C-H bond | Allylic radical | NBS, UV light or peroxide | Allylic bromide |
| Enolate-Mediated Halogenation | α-carbon to C=O | Enolate ion | Base (e.g., OH⁻) or Acid, Br₂ | α-bromo ketone |
Stereochemical Outcomes and Conformational Influences on Reactivity
The stereochemistry of reactions involving this compound is heavily influenced by the cyclohexane (B81311) ring's conformation and the nature of the reaction intermediates. The C-1 carbon, bearing the acetyl group, is a stereocenter.
The cyclohexane ring exists predominantly in chair-like conformations to minimize strain. pressbooks.pub Substituents can occupy either axial or equatorial positions, with bulkier groups like the acetyl group strongly preferring the equatorial position to minimize steric hindrance from 1,3-diaxial interactions. libretexts.org This conformational preference can dictate the accessibility of reagents to different faces of the molecule.
Key stereochemical considerations for different reaction types include:
Electrophilic Addition: The formation of the bridged bromonium ion occurs on one face of the double bond. The subsequent nucleophilic attack by Br⁻ must occur from the opposite face, leading to a predictable anti-addition stereochemistry. youtube.com This results in a trans relationship between the newly added bromine atoms.
Enolate Formation: If the enolate is formed by deprotonating the C-1 position, the stereochemical information at that center is lost because the resulting enolate is planar (sp²-hybridized). libretexts.org Subsequent reaction with an electrophile can occur from either face, potentially leading to a racemic or diastereomeric mixture of products. libretexts.orglumenlearning.com
Axial vs. Equatorial Attack: In reactions like the alkylation of cyclohexanone (B45756) enolates, there is often a preference for axial attack. This is because the transition state that leads to a chair-like conformation in the product is energetically favored. ubc.ca
Solvent Effects and Catalysis in Reaction Mechanisms
Solvents and catalysts play a crucial role in directing the outcome of bromination reactions by influencing the stability of intermediates and transition states.
Solvent Effects: In electrophilic bromination, the solvent can directly participate in the reaction. In polar, protic solvents like water or methanol, the solvent molecule can act as a nucleophile, attacking the bromonium ion intermediate. stackexchange.com This competes with the bromide ion and leads to the formation of bromohydrins (if water is the solvent) or bromoethers (if an alcohol is the solvent), respectively. stackexchange.com In non-polar, aprotic solvents, the formation of the simple dibromo-adduct is favored. nih.gov The dielectric stabilization provided by a polar solvent can also lower the activation barrier for reactions involving ionic intermediates. researchgate.net
Catalysis:
Lewis Acids: Electrophilic substitution reactions, particularly on aromatic systems, are often catalyzed by Lewis acids like iron(III) bromide, which polarize the halogen molecule, making it a more potent electrophile. ncert.nic.in
Radical Initiators: As mentioned, radical reactions require an initiator like UV light or a chemical initiator (e.g., benzoyl peroxide) to generate the initial bromine radicals. youtube.com
Phase-Transfer Catalysis: In some cases, phase-transfer catalysts can be used to facilitate reactions between reactants in different phases, for instance, in asymmetric fluorination reactions of related allylamine (B125299) derivatives. acs.org
Transition-Metal Catalysis: Certain reactions, like meta-selective C-H bromination on aryl systems, can be achieved using transition-metal catalysts such as ruthenium. nih.gov
Theoretical Modeling of Reaction Energetics and Transition States
Computational chemistry provides powerful tools for investigating the mechanisms of complex organic reactions. e3s-conferences.org Theoretical modeling allows for the calculation of reaction energetics and the visualization of transition state structures, offering insights that are often difficult to obtain experimentally. taylorfrancis.com
For bromination reactions of cyclohexene and related alkenes, ab initio and Density Functional Theory (DFT) calculations have been employed to:
Determine Reaction Pathways: Calculations can compare the activation energies of competing pathways, such as electrophilic addition versus radical substitution, to predict the major product under different conditions. nih.govrowansci.com For instance, modeling shows that for cyclohexene, electrophilic addition is thermodynamically more favorable than substitution. rowansci.com
Characterize Transition States: The geometry of transition states can be optimized to understand the structural changes that occur during the reaction. researchgate.net For electrophilic addition, models confirm the bridged structure of the bromonium ion. For pericyclic reactions, the aromaticity of the transition state can be evaluated, although a more aromatic transition state does not always correlate with a lower activation barrier. beilstein-journals.org
Analyze Energetics: Thermodynamic properties such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of activation can be calculated. nih.gov Studies on ethene bromination show a significant difference in the calculated activation energy between the gas phase and in a polar solvent, highlighting the crucial role of solvent stabilization. researchgate.net For example, the computed free activation enthalpy for the reaction between ethene and Br₂ was found to be 64.5 kcal/mol in the gas phase but only 8.2 kcal/mol in water. researchgate.net
| Reaction System | Parameter | Gas Phase Value (kcal/mol) | Aqueous Phase Value (kcal/mol) | Reference |
|---|---|---|---|---|
| Ethene + Br₂ | Free Activation Enthalpy (ΔG‡) | 64.5 | 8.2 | researchgate.net |
| Ethene + Br₂ | Reaction Enthalpy (ΔH) | -28.9 (Experimental) | N/A | researchgate.net |
| Cyclohexene + Br₂ (Addition) | Reaction Energy | Exothermic | N/A | rowansci.com |
| Cyclohexene + Br₂ (Substitution) | Reaction Energy | Exothermic (less than addition) | N/A | rowansci.com |
These theoretical models are essential for elucidating complex reaction mechanisms, rationalizing experimental observations, and predicting the reactivity of molecules like this compound. e3s-conferences.org
Advanced Spectroscopic and Computational Approaches for Structural and Electronic Elucidation of 1 4 Bromocyclohex 3 En 1 Yl Ethanone
Advanced Spectroscopic Characterization
Spectroscopic techniques provide empirical data on the molecular structure and connectivity of a compound. Each method offers a unique insight into the molecule's atomic and electronic framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be mapped, providing information on connectivity and stereochemistry.
Detailed ¹H NMR analysis of 1-(4-Bromocyclohex-3-en-1-yl)ethanone would be expected to reveal distinct signals for the vinylic proton, the methine proton adjacent to the acetyl group, the allylic and aliphatic methylene (B1212753) protons, and the methyl protons of the acetyl group. The chemical shifts (δ) and spin-spin coupling constants (J) would allow for the precise assignment of these protons. For instance, the vinylic proton on the carbon bearing the bromine atom would likely appear as a multiplet in the downfield region. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm proton-proton and proton-carbon correlations, respectively.
¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon environments, including the carbonyl carbon of the ethanone (B97240) group, the two sp² carbons of the double bond, the sp³ methine carbon, and the sp³ methylene carbons of the cyclohexene (B86901) ring.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O (Carbonyl) | - | ~208-212 |
| CH₃ (Acetyl) | ~2.1-2.3 (singlet) | ~25-30 |
| CH (adjacent to C=O) | ~2.5-2.8 (multiplet) | ~45-55 |
| C=C-Br (Vinylic C) | - | ~120-130 |
| C=CH (Vinylic C-H) | ~5.8-6.2 (multiplet) | ~125-135 |
| Allylic CH₂ | ~2.2-2.6 (multiplet) | ~30-40 |
| Aliphatic CH₂ | ~1.8-2.2 (multiplet) | ~20-30 |
Note: These are estimated values and would require experimental verification.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands that confirm its key structural features.
A strong, sharp absorption band is anticipated in the region of 1705-1725 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ketone group. The presence of the carbon-carbon double bond (C=C) in the cyclohexene ring would likely result in a medium intensity band around 1640-1680 cm⁻¹. The C-Br stretching vibration would be observed in the fingerprint region, typically between 500 and 600 cm⁻¹. Additionally, C-H stretching vibrations for both sp² and sp³ hybridized carbons would be visible around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Interactive Data Table: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1705-1725 | Strong |
| C=C (Alkene) | 1640-1680 | Medium |
| sp² C-H Stretch | 3000-3100 | Medium |
| sp³ C-H Stretch | 2850-3000 | Medium |
| C-Br Stretch | 500-600 | Medium |
Note: Specific peak positions require experimental measurement.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound, which is C₈H₁₁BrO. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways would likely include the loss of the acetyl group (•CH₃CO) and the bromine atom (•Br), leading to the formation of stable carbocation fragments. Analysis of these fragments helps to piece together the molecular structure.
X-ray Crystallography for Solid-State Structural Determination and Conformation
For crystalline solids, single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute conformation of the molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would precisely determine the geometry of the cyclohexene ring, which likely adopts a half-chair conformation. It would also establish the orientation of the acetyl group relative to the ring (axial vs. equatorial).
As of now, the crystal structure of this compound has not been reported in the crystallographic databases. Such a study would provide invaluable data for understanding its steric properties and intermolecular interactions in the solid state.
Computational Chemistry for Molecular Analysis
Computational chemistry serves as a powerful complement to experimental techniques, offering insights into molecular properties that can be difficult or impossible to measure directly.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can be employed to predict a wide range of properties for this compound.
By optimizing the molecular geometry, DFT can predict the most stable conformation of the molecule, including the puckering of the cyclohexene ring and the orientation of its substituents. Furthermore, DFT can be used to simulate spectroscopic data, such as NMR chemical shifts and FTIR vibrational frequencies. These calculated values can then be compared with experimental data to aid in the assignment of complex spectra.
DFT calculations also provide valuable information about the electronic properties of the molecule. The distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential maps can be calculated. These parameters are crucial for predicting the molecule's reactivity, including identifying potential sites for nucleophilic or electrophilic attack. For instance, the electron-withdrawing nature of the carbonyl group and the bromine atom would significantly influence the electronic landscape and reactivity of the cyclohexene ring.
While specific DFT studies on this compound are not currently available in the literature, this approach holds significant promise for a deeper understanding of its chemical behavior.
Conformational Analysis and Energy Landscapes
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface (PES) of such molecules. By performing a systematic scan of dihedral angles, one can identify the energy minima corresponding to stable conformers and the transition states that separate them.
The two primary half-chair conformers would place the C1 acetyl group in either a pseudo-axial or pseudo-equatorial position. Steric hindrance, particularly 1,3-diaxial-like interactions, generally disfavors axial substituents in cyclohexane (B81311) rings. libretexts.org A similar principle applies to the pseudo-axial position in cyclohexene derivatives, suggesting that the conformer with the pseudo-equatorial acetyl group would be more stable.
A theoretical energy landscape can be calculated using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G**). The results would likely reveal the relative energies of the key conformers.
Interactive Data Table: Theoretical Relative Energies of Conformers
Below is a representative data table illustrating the expected outcomes of a DFT calculation on the conformers of this compound. The values are hypothetical, based on known steric effects in similar systems.
The energy landscape would show that the transition between the two half-chair conformers occurs via a higher-energy twist-boat intermediate. The calculated energy barrier for this ring inversion provides insight into the molecule's dynamic behavior at different temperatures. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the π-system of the C=C double bond and potentially the lone pairs of the bromine atom, as these are regions of higher electron density. The LUMO is anticipated to be centered on the π* antibonding orbital of the carbonyl group (C=O), which is an electron-deficient center.
DFT calculations can provide precise energies and visualizations of these orbitals. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of the electron-withdrawing bromine and acetyl groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted cyclohexene, and to influence the magnitude of the gap.
Interactive Data Table: Calculated FMO Properties
This table presents plausible FMO data for this compound, as would be obtained from a quantum chemical calculation.
This analysis indicates that the molecule would likely act as an electrophile at the carbonyl carbon and as a nucleophile at the carbon-carbon double bond in various chemical reactions. The relatively large energy gap suggests moderate kinetic stability.
Quantum Chemical Calculations of Bonding and Intermolecular Interactions
Quantum chemical calculations allow for a detailed examination of the molecule's bonding framework and its potential to engage in non-covalent interactions. Using theories like Quantum Theory of Atoms in Molecules (QTAIM), one can analyze the electron density to characterize bond strengths and types. mdpi.com
Key structural parameters, such as bond lengths and angles, can be optimized using DFT. For this compound, calculations would provide precise values for the C-Br, C=C, and C=O bond lengths, as well as the bond angles within the cyclohexene ring, which would reflect the ring strain and substituent effects.
A particularly important aspect for this molecule is the potential for halogen bonding. The bromine atom, when covalently bonded to the carbon, has an anisotropic distribution of electron density, leading to a region of positive electrostatic potential on the outermost portion of the bromine atom (a "σ-hole"). nih.gov This positive region can interact favorably with a nucleophilic site (e.g., a lone pair on an oxygen or nitrogen atom) on another molecule. This non-covalent interaction, known as a halogen bond, is a significant force in crystal engineering and molecular recognition. researchgate.netresearchgate.net
Calculations of the molecular electrostatic potential (MEP) surface would visualize the σ-hole on the bromine atom and the negative potential around the carbonyl oxygen, identifying them as sites for electrophilic and nucleophilic interactions, respectively. Interacting Quantum Atoms (IQA) analysis could further be used to decompose the interaction energy between two molecules of this compound into electrostatic, exchange-correlation (covalent), and dispersion components, quantifying the strength and nature of potential halogen bonds or other intermolecular forces. researchgate.net
Interactive Data Table: Calculated Bonding and Interaction Parameters
The following table provides expected values for key bond lengths and a theoretical halogen bond parameter.
These computational approaches provide a comprehensive, albeit theoretical, picture of the structural and electronic characteristics of this compound, offering valuable predictions of its physical properties and chemical behavior.
Utility of 1 4 Bromocyclohex 3 En 1 Yl Ethanone As a Key Synthetic Intermediate in Complex Molecule Synthesis
Building Block for Cyclohexene (B86901) and Cyclohexane (B81311) Derivatives
The structure of 1-(4-Bromocyclohex-3-en-1-yl)ethanone is primed for modifications at its two primary functional groups—the carbon-carbon double bond and the ketone—as well as at the reactive carbon-bromine bond. This trifecta of reactivity allows it to be a precursor to a wide array of substituted cyclohexene and fully saturated cyclohexane rings.
Catalytic hydrogenation can reduce the double bond to yield 1-(4-bromocyclohexyl)ethanone, a saturated cyclohexane derivative. Conversely, the ketone functionality can be selectively targeted. Reduction of the ketone using agents like sodium borohydride (B1222165) would produce the corresponding alcohol, 1-(4-bromocyclohex-3-en-1-yl)ethanol. These transformations create new derivatives that can undergo further reactions, demonstrating the compound's role as a versatile synthetic scaffold.
Role in Carbon-Carbon Bond Formation Reactions
The formation of new carbon-carbon bonds is a central theme in organic synthesis. This compound is well-suited for several classes of these reactions, leveraging the reactivity of its vinyl bromide and ketone functionalities.
Nucleophilic Substitution Reactions
The bromine atom on the cyclohexene ring acts as a leaving group, enabling nucleophilic substitution reactions. Although it is a vinyl halide, which is typically less reactive than an alkyl halide, under appropriate conditions, it can react with various nucleophiles. For instance, carbon nucleophiles such as cyanide ions or enolates could potentially displace the bromide to form new carbon-carbon bonds, thereby extending the carbon framework of the molecule.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. As a vinyl bromide, this compound is a suitable substrate for reactions like the Suzuki-Miyaura and Heck couplings.
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. lumenlearning.com Theoretically, this compound could be coupled with various aryl or vinyl boronic acids to introduce new substituents at the 4-position of the cyclohexene ring.
The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. lumenlearning.com This would allow for the attachment of various alkene groups to the cyclohexene core at the position of the bromine atom, further diversifying the potential derivative structures.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Potential Product Class |
|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | 1-(4-Arylcyclohex-3-en-1-yl)ethanone |
Michael Addition Reactions
The standard Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. In its ground state, this compound is not a Michael acceptor, as the double bond is not conjugated with the ketone. However, its structure provides a basis for creating a Michael acceptor. For instance, elimination of HBr could potentially lead to a conjugated cyclohexadienone system, which would then be susceptible to Michael addition, although this application is not prominently documented.
Grignard Reactions and Organometallic Chemistry
The presence of both a halide and a ketone in the same molecule presents a challenge for direct Grignard reagent formation, as the highly nucleophilic Grignard reagent would react with the electrophilic ketone of another molecule. masterorganicchemistry.comyoutube.com Therefore, to utilize the vinyl bromide for Grignard-type reactivity, the ketone group would first need to be protected (e.g., as a ketal). Following protection, the vinyl bromide could be converted into a Grignard reagent (or other organometallic species like an organolithium or organocuprate) by reacting with the appropriate metal.
This newly formed organometallic intermediate could then be reacted with a variety of electrophiles (aldehydes, ketones, esters, etc.) to form a new carbon-carbon bond. masterorganicchemistry.comyoutube.com Subsequent deprotection of the ketone would yield a highly functionalized cyclohexene derivative. Organocuprates, or Gilman reagents, derived from the compound (after ketone protection) would be particularly useful for 1,4-conjugate additions to α,β-unsaturated ketones. masterorganicchemistry.comyoutube.com
Precursor for Annulation and Polycyclic Systems
Annulation reactions are ring-forming processes that are fundamental to the synthesis of polycyclic and fused-ring systems. The bifunctional nature of this compound makes it a potential candidate for such transformations.
One of the most well-known annulation methods is the Robinson annulation , which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a new six-membered ring. wikipedia.orgmasterorganicchemistry.com While the title compound is not a direct substrate for the initial Michael reaction, it could be chemically modified to participate in such a sequence. For example, the ketone's α-carbon can be deprotonated to form an enolate, which could act as the nucleophile in a Michael addition with a suitable acceptor like methyl vinyl ketone. The resulting intermediate could then undergo an intramolecular aldol condensation to form a bicyclic system.
Furthermore, the cyclohexene ring itself can participate in cycloaddition reactions, such as the Diels-Alder reaction , to build polycyclic frameworks. Depending on the reaction partner, the double bond in this compound could act as the dienophile. More complex scenarios could involve transforming the molecule into a diene, which could then react with a dienophile to construct a new fused ring system. chegg.comnih.gov These strategies open pathways to complex polycyclic and spirocyclic structures, which are common motifs in natural products and pharmaceuticals. rsc.orgnih.gov
Intermediate in Natural Product Synthesis Analogues
Extensive research of publicly available scientific literature and chemical databases did not yield specific examples of this compound being directly utilized as a key synthetic intermediate in the synthesis of natural product analogues. While the structural motif of a substituted cyclohexene is common in many natural products and their synthetic analogues, the direct application of this specific brominated cyclohexenyl ketone in this context is not documented in the reviewed resources.
The synthesis of natural product analogues often involves versatile building blocks that can be elaborated into complex molecular architectures. Compounds with the structural features of this compound, namely a vinyl bromide, a ketone, and a cyclohexene ring, possess significant synthetic potential. The vinyl bromide can participate in various cross-coupling reactions (e.g., Suzuki, Stille, Heck) to form new carbon-carbon bonds, while the ketone functionality allows for a wide range of transformations, including nucleophilic additions, alpha-functionalization, and condensations. The cyclohexene scaffold itself provides a stereochemically rich framework that can be further modified.
Despite this theoretical potential, the current body of scientific literature does not provide concrete examples of its application in the synthesis of analogues of known natural products. Further research and publication in this specific area would be necessary to fully elucidate the utility of this compound as a key intermediate in this field.
Future Directions and Emerging Research Avenues for 1 4 Bromocyclohex 3 En 1 Yl Ethanone Research
Development of Novel and Sustainable Synthetic Methodologies
The chemical industry is increasingly shifting towards more environmentally friendly and sustainable practices. rsc.org In the context of 1-(4-Bromocyclohex-3-en-1-yl)ethanone, future research will likely focus on developing synthetic routes that align with the principles of green chemistry. ejcmpr.com This involves the use of less hazardous reagents, the development of catalyst-free reactions, and the utilization of eco-friendly solvents like water or ionic liquids. nih.govresearchgate.net
Current research in the broader field of cyclohexene (B86901) synthesis highlights several promising strategies that could be adapted for this compound:
Cascade Reactions: One-pot cascade reactions, which combine multiple synthetic steps without isolating intermediates, offer a more efficient and atom-economical approach. beilstein-journals.org The development of a cascade reaction to construct the this compound framework would significantly reduce waste and resource consumption.
Multicomponent Procedures in Greener Media: The use of multicomponent reactions in environmentally benign media, such as ionic liquids, has been shown to be an effective strategy for synthesizing highly substituted cyclohexene derivatives. nih.gov Applying this approach could lead to a more sustainable synthesis of the target compound.
Catalyst-Free Aqueous Conditions: Performing reactions in water without the need for a catalyst represents a highly desirable green synthetic method. researchgate.net Research into aqueous, catalyst-free three-component reactions to produce 1,4-diketone scaffolds could inspire novel syntheses of this compound. researchgate.net
Table 1: Comparison of Potential Sustainable Synthetic Approaches
| Methodology | Key Advantages | Potential Challenges for this compound Synthesis |
| Cascade Reactions | Increased efficiency, reduced waste, atom economy | Identifying suitable starting materials and reaction conditions for the specific target molecule. |
| Multicomponent Reactions in Ionic Liquids | High yields, mild conditions, operational simplicity | Cost and recyclability of ionic liquids, substrate solubility. nih.gov |
| Catalyst-Free Aqueous Synthesis | Environmentally benign, cost-effective | Overcoming the low solubility of organic reactants in water, controlling selectivity. researchgate.net |
Exploration of Stereoselective Transformations
The presence of a stereocenter at the C1 position of the cyclohexene ring in this compound makes the exploration of stereoselective transformations a critical area for future research. The synthesis of enantiomerically pure forms of this compound and its derivatives is essential for applications in pharmaceuticals and materials science, where specific stereoisomers often exhibit desired activities.
Future research in this area is expected to focus on:
Asymmetric Catalysis: The development of chiral catalysts to control the stereochemical outcome of reactions is a cornerstone of modern organic synthesis. Research into organocatalytic domino reactions has already demonstrated the ability to create complex cyclohexanes with multiple stereocenters in high yields and excellent stereoselectivities. nih.gov Similar strategies could be employed to synthesize specific enantiomers of this compound.
Diastereoselective Synthesis: For derivatives with multiple chiral centers, controlling the relative stereochemistry is crucial. Cascade reactions, such as inter-intramolecular double Michael additions, have been shown to produce highly functionalized cyclohexanones with complete diastereoselectivity. beilstein-journals.org Adapting such methods could allow for the synthesis of specific diastereomers of this compound derivatives.
Understanding Stereochemical Outcomes: The stereospecificity of reactions like the bromination of cyclohexene, which proceeds via anti-addition, provides a foundation for predicting and controlling the stereochemistry of related transformations. pbworks.comchegg.com Further studies into the mechanisms of reactions involving this compound will be vital for designing highly stereoselective syntheses.
Advanced Computational Modeling for Reaction Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. hkhlr.de For this compound, advanced computational modeling can provide valuable insights to guide experimental work.
Future applications of computational modeling in this area are likely to include:
Mechanism Elucidation: DFT calculations can be used to investigate the reaction mechanisms of synthetic routes to and transformations of this compound. researchgate.netnih.gov This understanding is crucial for optimizing reaction conditions and improving yields and selectivities. For instance, computational studies on Diels-Alder reactions involving cyclohexadiene can help in predicting the feasibility and stereochemical outcome of similar reactions for synthesizing the target compound. researchgate.net
Predicting Reactivity and Selectivity: Computational models can predict the reactivity and regioselectivity of reactions involving substituted cyclohexenes. mdpi.com This predictive power can be harnessed to design more efficient synthetic strategies and to explore the potential for novel transformations of this compound.
Catalyst Design: Computational modeling can aid in the design of new catalysts for stereoselective transformations. By simulating the interactions between the substrate, catalyst, and reagents, researchers can identify promising catalyst structures before embarking on extensive experimental work.
Integration into Flow Chemistry Systems
Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages in terms of safety, efficiency, and scalability. scielo.br The integration of the synthesis of this compound into flow chemistry systems is a promising avenue for future research.
Key benefits and research directions in this area include:
Enhanced Safety and Control: Halogenation reactions, such as the bromination step likely involved in the synthesis of this compound, can be highly exothermic and involve hazardous reagents. softecks.inrsc.orgrsc.org Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction conditions and minimizing safety risks. sioc-journal.cn
Improved Efficiency and Yield: The precise control over parameters like temperature, pressure, and reaction time in flow systems can lead to higher yields and selectivities compared to batch processes. mdpi.com This is particularly relevant for the synthesis of active pharmaceutical ingredients (APIs) where purity is paramount. scielo.brrsc.org
Scalability: Scaling up chemical syntheses from the laboratory to industrial production can be challenging. Flow chemistry offers a more straightforward path to scale-up, often by running multiple reactors in parallel (numbering-up). scielo.br This could facilitate the large-scale production of this compound for commercial applications.
Q & A
Q. How do solvent polarity and catalyst choice impact selectivity in asymmetric synthesis?
- Answer: Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in SN2 reactions, while non-polar solvents (toluene) favor radical pathways. Chiral catalysts (e.g., BINAP-Pd complexes) induce enantioselectivity in cyclopropanation or epoxidation. For example, AlCl₃ vs. FeCl₃ in Friedel-Crafts acylation alters electrophilic substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
